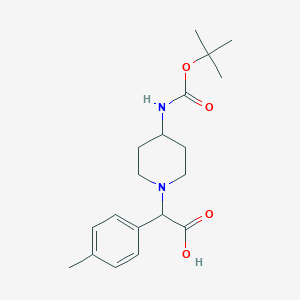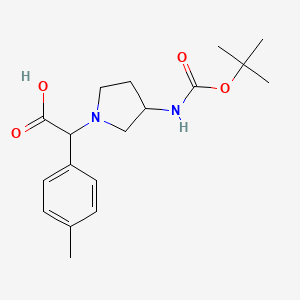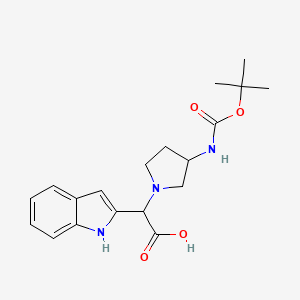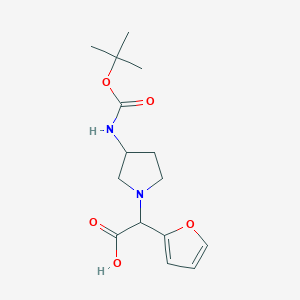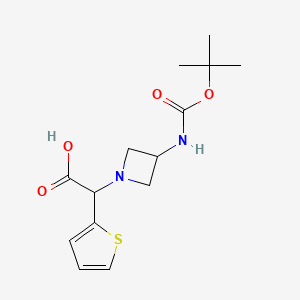
(3-Boc-amino-azetidin-1-YL)-thiophen-2-YL-acetic acid
Descripción general
Descripción
(3-Boc-amino-azetidin-1-YL)-thiophen-2-YL-acetic acid is a synthetic organic compound that features a unique combination of azetidine, thiophene, and acetic acid moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Boc-amino-azetidin-1-YL)-thiophen-2-YL-acetic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Protection of the amine group: The azetidine ring is protected using a tert-butoxycarbonyl (Boc) group to form Boc-azetidine.
Formation of the thiophene derivative: Thiophene-2-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride.
Coupling reaction: The Boc-protected azetidine is then coupled with the thiophene acid chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Boc-amino-azetidin-1-YL)-thiophen-2-YL-acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form the corresponding amine.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Azetidine amine derivatives.
Substitution: Free amine derivatives of the original compound.
Aplicaciones Científicas De Investigación
(3-Boc-amino-azetidin-1-YL)-thiophen-2-YL-acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of novel antibiotics and anticancer drugs.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism of action of (3-Boc-amino-azetidin-1-YL)-thiophen-2-YL-acetic acid depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting enzymes: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Modulating receptors: It can interact with cell surface receptors, altering signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Boc-amino-azetidin-1-YL)-p-tolyl-acetic acid
- (3-Boc-amino-azetidin-1-YL)-naphthalen-2-YL-acetic acid
- (3-Boc-amino-azetidin-1-YL)-pyridin-3-YL-acetic acid
Uniqueness
(3-Boc-amino-azetidin-1-YL)-thiophen-2-YL-acetic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in the development of materials with specific electronic or optical characteristics.
Propiedades
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]-2-thiophen-2-ylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-14(2,3)20-13(19)15-9-7-16(8-9)11(12(17)18)10-5-4-6-21-10/h4-6,9,11H,7-8H2,1-3H3,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRVQCJATMQJJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C(C2=CC=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



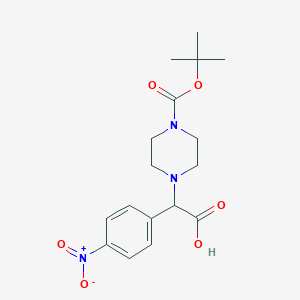

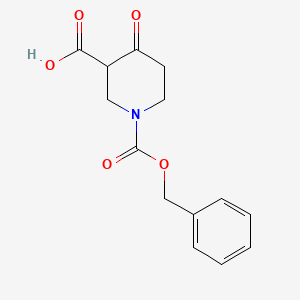
![2-Phenyl-2,7-diaza-spiro[4.4]nonane](/img/structure/B3293359.png)

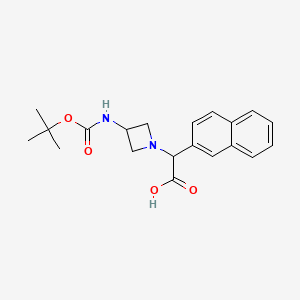
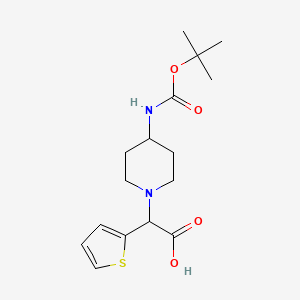

![(8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid](/img/structure/B3293395.png)
